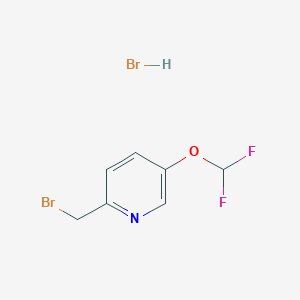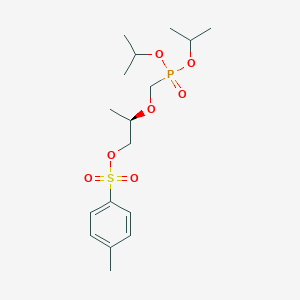
(R)-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphoryl group, a methoxy group, and a 4-methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the phosphoryl intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
-
Step 1: Preparation of the Phosphoryl Intermediate
- React diisopropyl phosphite with an appropriate alcohol under acidic conditions to form the diisopropoxyphosphoryl intermediate.
- Reaction conditions: Temperature around 0-5°C, acidic catalyst such as hydrochloric acid.
-
Step 2: Formation of the Methoxy Group
- Introduce a methoxy group by reacting the phosphoryl intermediate with methanol in the presence of a base.
- Reaction conditions: Room temperature, base such as sodium methoxide.
-
Step 3: Coupling with 4-Methylbenzenesulfonate
- Couple the methoxyphosphoryl intermediate with 4-methylbenzenesulfonyl chloride to form the final product.
- Reaction conditions: Temperature around 25-30°C, base such as triethylamine.
Industrial Production Methods
Industrial production of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired stereochemistry and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; conditionsroom temperature, base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Aplicaciones Científicas De Investigación
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its phosphoryl and sulfonate groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-chlorobenzenesulfonate
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-nitrobenzenesulfonate
Uniqueness
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonate group differentiates it from other similar compounds, providing unique steric and electronic properties that influence its interactions and applications.
Propiedades
Fórmula molecular |
C17H29O7PS |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H29O7PS/c1-13(2)23-25(18,24-14(3)4)12-21-16(6)11-22-26(19,20)17-9-7-15(5)8-10-17/h7-10,13-14,16H,11-12H2,1-6H3/t16-/m1/s1 |
Clave InChI |
MDYREUDLUIYMEO-MRXNPFEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OCP(=O)(OC(C)C)OC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OCP(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
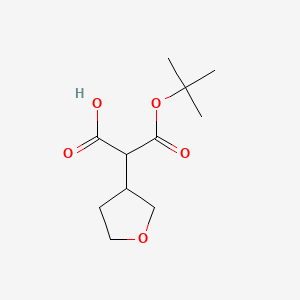
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)

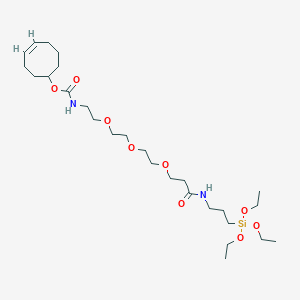
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
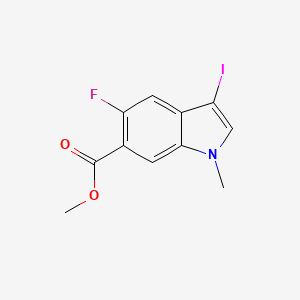
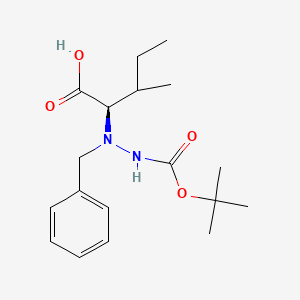
![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
